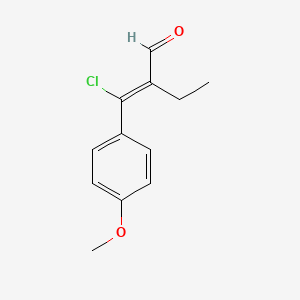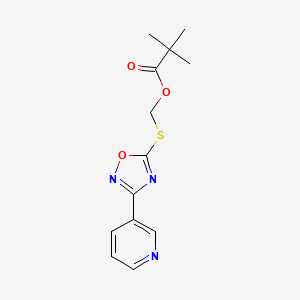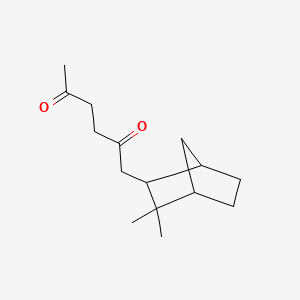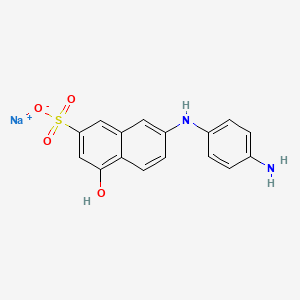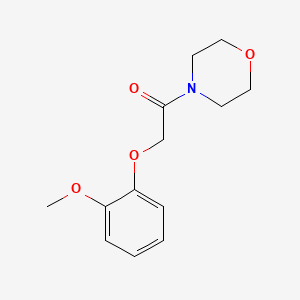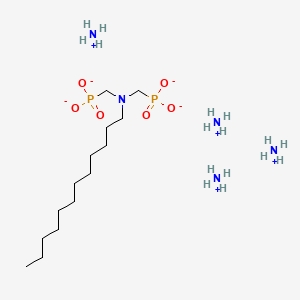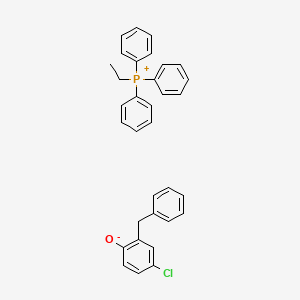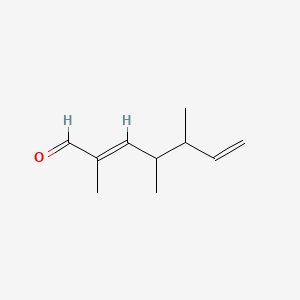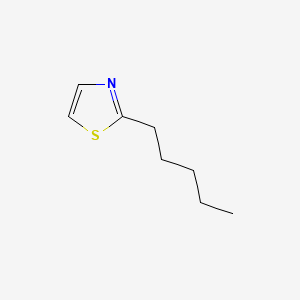
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is an organic compound widely used in chemical research, experiments, and industrial applications. It serves as a reagent, catalyst, and intermediate in various organic synthesis reactions, including the synthesis of dyes and fluorescent dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid typically involves the reaction of 4-(ethylamino)-3-methylbenzaldehyde with benzene-1,3-disulphonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and reagent in organic synthesis reactions.
Biology: Employed in the synthesis of fluorescent dyes for biological imaging and labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various organic reactions by facilitating the formation of intermediate complexes. These complexes undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bis(4-(diethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
- 4-(Bis(4-(dimethylamino)phenyl)methyl)benzene-1,3-disulphonic acid
Uniqueness
4-(Bis(4-(ethylamino)-3-methylphenyl)methyl)benzene-1,3-disulphonic acid is unique due to its specific structural features, which impart distinct chemical and physical properties. These properties make it particularly suitable for use as a catalyst and reagent in various organic synthesis reactions. Its ability to form stable intermediate complexes and undergo specific reactions sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
94166-75-3 |
|---|---|
Molekularformel |
C25H30N2O6S2 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
4-[bis[4-(ethylamino)-3-methylphenyl]methyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C25H30N2O6S2/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33/h7-15,25-27H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33) |
InChI-Schlüssel |
RTUBHMZPHXKJST-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)NCC)C)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



